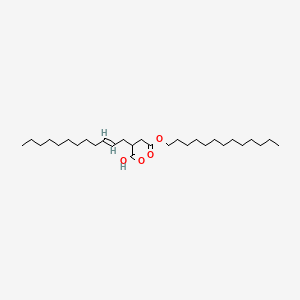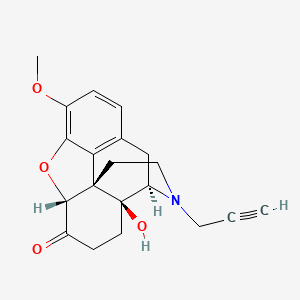
(5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one is a complex organic compound belonging to the morphinan class. Compounds in this class are known for their diverse pharmacological activities, including analgesic and antitussive properties. This compound’s unique structure, featuring an epoxy group, hydroxyl group, methoxy group, and propynyl group, contributes to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the morphinan skeleton: This can be achieved through a series of cyclization reactions.
Introduction of functional groups: The epoxy, hydroxyl, methoxy, and propynyl groups are introduced through specific reactions such as epoxidation, hydroxylation, methylation, and alkylation.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing methods such as chromatography to purify the final product.
化学反応の分析
Types of Reactions
(5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the epoxy group may produce diols.
科学的研究の応用
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential analgesic and antitussive properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of (5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved may include inhibition of neurotransmitter release and modulation of pain signaling pathways.
類似化合物との比較
Similar Compounds
Morphine: Another morphinan derivative with potent analgesic properties.
Codeine: Known for its antitussive effects.
Oxycodone: A semi-synthetic opioid used for pain management.
Uniqueness
(5alpha)-4,5-Epoxy-14-hydroxy-3-methoxy-17-(2-propynyl)morphinan-6-one is unique due to its specific functional groups, which confer distinct chemical and biological properties compared to other morphinan derivatives. The presence of the epoxy and propynyl groups, in particular, may result in unique interactions with molecular targets and distinct pharmacological effects.
特性
CAS番号 |
84962-45-8 |
|---|---|
分子式 |
C20H21NO4 |
分子量 |
339.4 g/mol |
IUPAC名 |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-prop-2-ynyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H21NO4/c1-3-9-21-10-8-19-16-12-4-5-14(24-2)17(16)25-18(19)13(22)6-7-20(19,23)15(21)11-12/h1,4-5,15,18,23H,6-11H2,2H3/t15-,18+,19+,20-/m1/s1 |
InChIキー |
CJIBNJHPNWBQCT-XFWGSAIBSA-N |
異性体SMILES |
COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC#C)[C@@H](O2)C(=O)CC5)O)C=C1 |
正規SMILES |
COC1=C2C3=C(CC4C5(C3(CCN4CC#C)C(O2)C(=O)CC5)O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



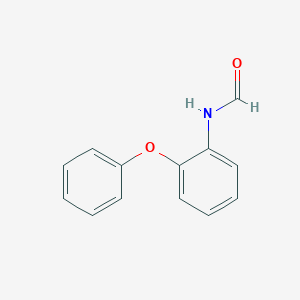
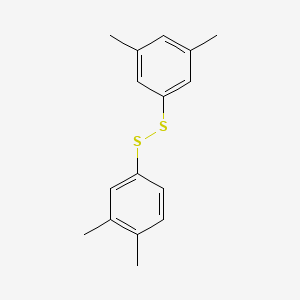
![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)

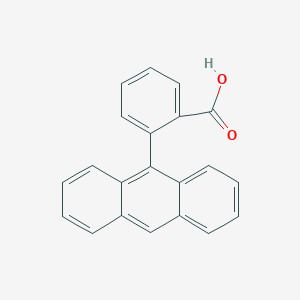
![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)
![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)


![Methyl 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B13783793.png)
![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt](/img/structure/B13783813.png)
